

Odatroltide: A Technical Deep Dive into its Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate under investigation for the treatment of acute ischemic stroke.[1][2] This document provides a comprehensive overview of the chemical structure of **Odatroltide**, its synthesis pathway, and its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

Odatroltide is a conjugate molecule comprising a pentapeptide and a non-peptidic moiety.[2]

- Peptide Component: The peptide portion of **Odatroltide** has the amino acid sequence Ala-Arg-Pro-Ala-Lys (PAK).[2]
- Non-Peptidic Component: This peptide is conjugated to (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]

The complete chemical structure can be represented as the covalent linkage of these two components.

Table 1: Physicochemical Properties of **Odatroltide**



Property	Value	Source
Molecular Formula	C32H51N7O8	PubChem
IUPAC Name	(2S)-6-[[(2S)-6-amino-2- [[(2S)-2-[[(2S)-pyrrolidine-2- carbonyl]amino]propanoyl]ami no]hexanoyl]amino]-2- [[(3S)-6,7-dihydroxy-1,1- dimethyl-3,4-dihydro-2H- isoquinoline-3- carbonyl]amino]hexanoic acid	PubChem

Synthesis Pathway

The synthesis of **Odatroltide** involves a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide fragment and subsequent solution-phase conjugation with the tetrahydroisoquinoline derivative.

Solid-Phase Synthesis of the PAK Peptide

The pentapeptide Ala-Arg-Pro-Ala-Lys is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of Ala-Arg-Pro-Ala-Lys

- Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[5]
- Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.
 Each cycle involves:
 - Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
 - Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-



triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[5]

- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The synthesis of this non-peptidic component is a distinct chemical synthesis process. While a detailed, publicly available protocol specifically for this exact molecule is not readily found, similar tetrahydroisoquinoline derivatives are often synthesized through multi-step organic chemistry reactions.

Conjugation and Final Product Formation

The purified PAK peptide is then conjugated to the synthesized (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a solution-phase reaction. This typically involves the activation of the carboxylic acid group of the tetrahydroisoquinoline moiety to form an active ester, which then reacts with the N-terminal amine of the peptide. The final conjugate, **Odatroltide**, is then purified using chromatographic techniques.





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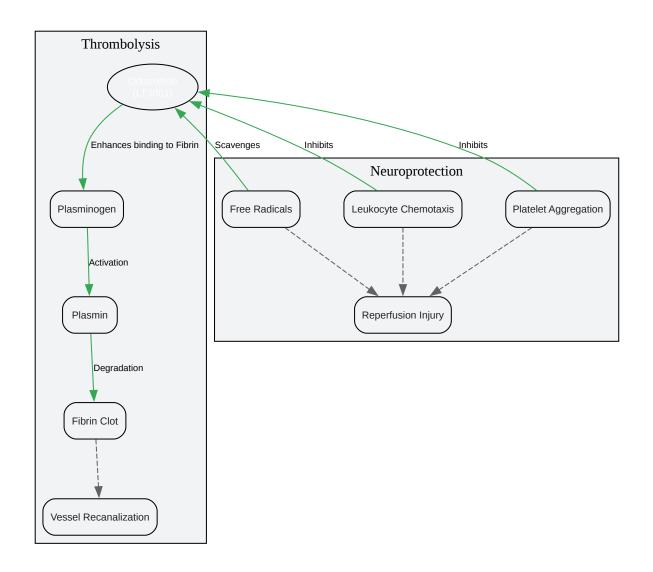
Caption: Odatroltide Synthesis Workflow.

Mechanism of Action and Signaling Pathway

Odatroltide is designed to have a dual mechanism of action for the treatment of acute ischemic stroke: recanalization of occluded blood vessels and reduction of reperfusion injury.[1] [2]

- Thrombolytic Effect: **Odatroltide** promotes local endogenous fibrinolysis by enhancing the binding of plasminogen to fibrin. This facilitates the conversion of plasminogen to plasmin, which then degrades the fibrin clot, restoring blood flow.[6]
- Neuroprotective Effect: The molecule exhibits antioxidant properties, scavenging free
 radicals that are generated during reperfusion and contribute to cellular damage.[2] It also
 inhibits leukocyte chemotaxis and platelet aggregation, thereby reducing inflammationmediated injury.[2][6]





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Caption: Odatroltide Mechanism of Action.

Quantitative Data



Currently, detailed quantitative data such as reaction yields for each synthesis step, spectroscopic data (NMR, MS), and HPLC purity profiles for **Odatroltide** are not extensively available in the public domain and are likely proprietary information of the developing pharmaceutical company. Clinical trial publications report on dosage and patient outcomes.[1] For instance, a phase 2 clinical trial administered **Odatroltide** at a single dose of 0.025 mg/kg. [1]

Conclusion

Odatroltide is a promising peptide conjugate therapeutic with a unique dual mechanism of action for the treatment of acute ischemic stroke. Its synthesis involves a combination of solid-phase peptide synthesis and solution-phase conjugation. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and safety profile.

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